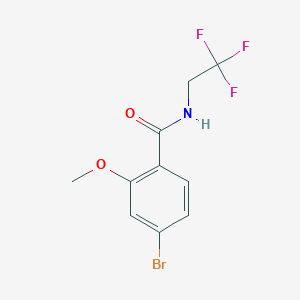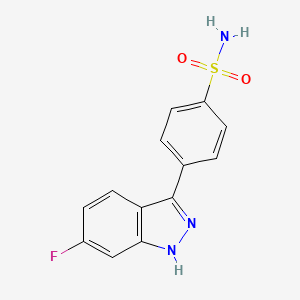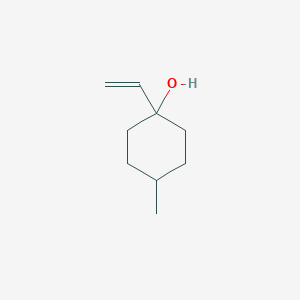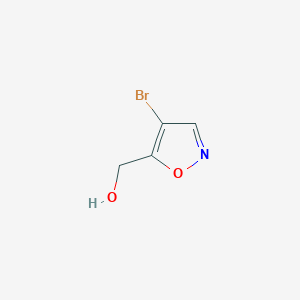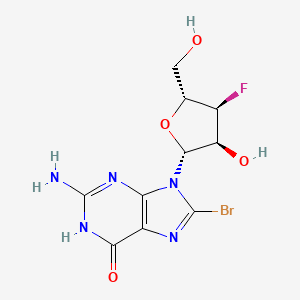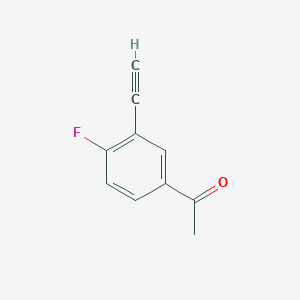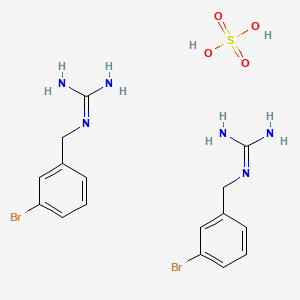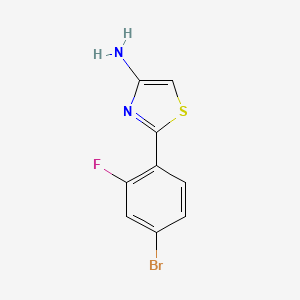
2-(4-Bromo-2-fluorophenyl)thiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-fluorophenyl)thiazol-4-amine is a heterocyclic compound that features a thiazole ring substituted with a 4-bromo-2-fluorophenyl group at the 2-position and an amine group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)thiazol-4-amine typically involves the reaction of 4-bromo-2-fluoroaniline with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where the thioamide and the aniline derivative are heated together in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-2-fluorophenyl)thiazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)thiazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar structure but different substitution pattern.
4-(4-Fluorophenoxy)phenylthiazol-2-amine: Contains a phenoxy group instead of an amine group.
Uniqueness
2-(4-Bromo-2-fluorophenyl)thiazol-4-amine is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C9H6BrFN2S |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
2-(4-bromo-2-fluorophenyl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C9H6BrFN2S/c10-5-1-2-6(7(11)3-5)9-13-8(12)4-14-9/h1-4H,12H2 |
Clé InChI |
QYLJBKHNJQCYEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)F)C2=NC(=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


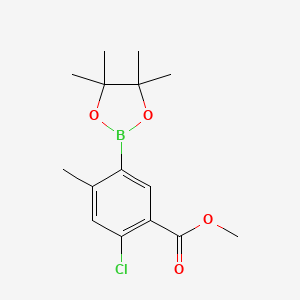
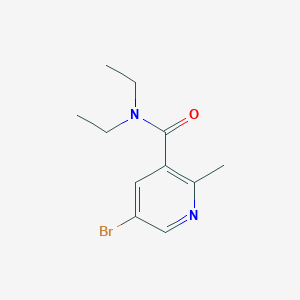
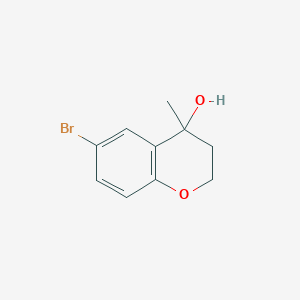
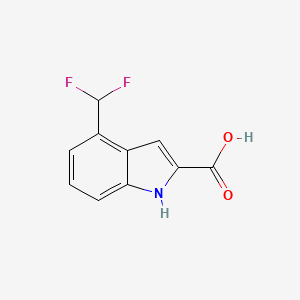
![1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-](/img/structure/B13913323.png)
